molecular formula C21H20FN3O3S2 B2451034 3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 898466-34-7

3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2451034
CAS No.: 898466-34-7
M. Wt: 445.53
InChI Key: GFFCKPZEVFOLOO-UHFFFAOYSA-N
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Description

3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. It features a unique combination of a fluorophenyl group, a sulfonamide linkage, and a tetrahydrobenzothiazole moiety, which endows it with a variety of chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The synthesis typically begins with the preparation of the 4-fluorophenylsulfonamide derivative through sulfonation reactions.

  • Benzo[d]thiazole Synthesis: : Concurrently, the benzo[d]thiazole ring system is synthesized via cyclization reactions.

  • Coupling Reaction: : These two intermediates are then coupled using amide bond-forming reactions, often under catalytic conditions with agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of base (DIPEA, N,N-Diisopropylethylamine).

Industrial Production Methods

The scale-up to industrial production involves optimizing the aforementioned reactions to enhance yield and purity. Continuous-flow synthesis is often employed to maintain consistent reaction conditions and improve safety during large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound is susceptible to oxidative cleavage, particularly at the benzylic positions.

  • Reduction: : Reduction reactions often target the sulfonamide group, leading to the formation of amines.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur, especially at the fluorophenyl and benzo[d]thiazole rings.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include KMnO₄ (potassium permanganate) and H₂O₂ (hydrogen peroxide).

  • Reduction: : Common reducing agents include LiAlH₄ (lithium aluminum hydride) and NaBH₄ (sodium borohydride).

  • Substitution: : Conditions vary, but include halogenation reagents like NBS (N-bromosuccinimide) for electrophilic substitutions.

Major Products Formed

  • Oxidation often yields sulfonic acids or benzamide derivatives.

  • Reduction can produce various amines or hydroxylated products.

  • Substitution reactions lead to halogenated compounds or modified benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a versatile building block in organic synthesis, facilitating the construction of more complex molecules.

Biology

In biological research, it's employed in studying enzyme interactions and receptor binding due to its structural similarity to bioactive molecules.

Medicine

Medicinal applications include its role as a potential lead compound in the development of anti-inflammatory, antimicrobial, and anticancer drugs.

Industry

In industrial chemistry, it serves as an intermediate in the synthesis of dyes, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide's combination of a fluorophenyl group and sulfonamide linkage offers unique electronic and steric properties, enhancing its binding affinity and specificity.

List of Similar Compounds

  • 4-fluorophenylsulfonamido-N-(4-methylbenzothiazol-2-yl)benzamide

  • 3-(3-chlorophenylsulfonamido)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide

  • 4-(4-fluorophenyl)-N-(tetrahydrobenzothiazol-2-yl)benzenesulfonamide

This comprehensive overview should give you a solid understanding of the compound and its significance across various fields. Anything else I can add or clarify?

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S2/c1-13-5-10-18-19(11-13)29-21(23-18)24-20(26)14-3-2-4-16(12-14)25-30(27,28)17-8-6-15(22)7-9-17/h2-4,6-9,12-13,25H,5,10-11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFCKPZEVFOLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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